molecular formula C33H57N5O5 B550829 Acetyl dipeptide-1 cetyl ester CAS No. 196604-48-5

Acetyl dipeptide-1 cetyl ester

Cat. No.: B550829
CAS No.: 196604-48-5
M. Wt: 603.8 g/mol
InChI Key: JFHZXDZUXGBFAQ-KYJUHHDHSA-N
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Description

Molecular Structure Analysis

The molecular formula of Acetyl tyrosylarginine cetyl ester is C33H57N5O5 . Its average mass is 603.836 Da and its monoisotopic mass is 603.435974 Da . Unfortunately, the search results do not provide a detailed molecular structure analysis.


Physical and Chemical Properties Analysis

Acetyl tyrosylarginine cetyl ester has a density of 1.1±0.1 g/cm3 . Its molar refractivity is 169.5±0.5 cm3 . It has 10 H bond acceptors, 7 H bond donors, and 26 freely rotating bonds . Its polar surface area is 169 Å2 and its molar volume is 535.9±7.0 cm3 .

Scientific Research Applications

Enzymatic Esterification and Hydrolysis

  • The esterification of aromatic amino acids like N-acetyl-L-tyrosine has been extensively studied using enzymes like α-chymotrypsin in various organic solvents. This research helps in understanding the medium effects on enzyme-catalyzed reactions, which is crucial for applications in biochemical and pharmaceutical industries (Kise & Shirato, 1988).

Enzymatic Properties in Pharmaceutical Development

  • Research on enzymes like C′1-esterase, which can hydrolyze substrates including N-acetyl-L-tyrosine ethyl ester, contributes to our understanding of enzymatic properties and their potential pharmaceutical applications (Haines & Lepow, 1964).

Biocatalysis in Organic Media

  • α-Chymotrypsin's role in catalyzing the hydrolysis and synthesis of N-Acetyl-I-tyrosine-ethyl-ester in polymeric supports sheds light on the potential of enzymes in biocatalysis, particularly in organic media. This is significant for industrial applications where reactions are catalyzed in non-aqueous environments (Kapune & Kasche, 1978).

Optimization of Enzymatic Synthesis

  • The synthesis of N-acetyl-L-Tyrosine Ethyl Ester (ATEE) using immobilized chymotrypsin demonstrates the optimization of enzymatic processes for the production of specific esters. This is particularly relevant for the development of fine chemicals and pharmaceutical intermediates (Vidaluc et al., 1983).

Lipase-Catalyzed Transesterification

  • Studies on the lipase-catalyzed synthesis of acetylated compounds, like tyrosol, provide insights into the potential of using enzymes for producing bioactive esters, which could have various applications in food, cosmetics, and pharmaceuticals (Aissa et al., 2007).

Carbohydrate Esterase Studies

  • Research on carbohydrate esterases, such as hemicellulose deacetylating acetyl xylan esterases, highlights the importance of these enzymes in modifying plant cell-wall polysaccharides. This is significant for industries like food processing, paper and pulp, and biorefineries (Kameshwar & Qin, 2018).

Enzyme Stability in Organic Solvent

  • Studies on the stability of enzymes like tyrosinase in organic solvents open avenues for their use in non-aqueous biocatalysis. This has implications for industrial processes where enzymes need to be stable under harsh conditions (Wu et al., 2018).

Properties

IUPAC Name

hexadecyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36)/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHZXDZUXGBFAQ-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173329
Record name Acetyl dipeptide-1 cetyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196604-48-5
Record name Acetyl dipeptide-1 cetyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196604485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl dipeptide-1 cetyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYL TYROSYLARGININE CETYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M7W78X5IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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